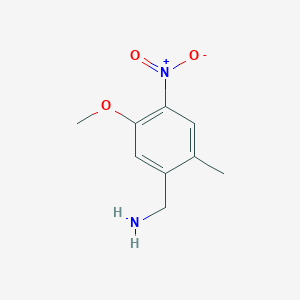
(5-Methoxy-2-methyl-4-nitrophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methoxy-2-methyl-4-nitrophenyl)methanamine is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a nitro group attached to a phenyl ring, along with a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2-methyl-4-nitrophenyl)methanamine typically involves multiple steps, starting from commercially available precursors One common method involves the nitration of 5-methoxy-2-methylphenol to introduce the nitro group, followed by a reduction step to convert the nitro group to an amine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency. The specific conditions and reagents used can vary depending on the desired purity and application of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methoxy-2-methyl-4-nitrophenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-) and other amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-methoxy-2-methyl-4-nitrobenzaldehyde, while reduction of the nitro group can yield 5-methoxy-2-methyl-4-aminophenylmethanamine.
Applications De Recherche Scientifique
(5-Methoxy-2-methyl-4-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (5-Methoxy-2-methyl-4-nitrophenyl)methanamine involves its interaction with specific molecular targets and pathways. For example, the compound can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methoxy-2-nitrophenyl)methanamine
- (2-Methoxy-5-nitrophenyl)methanamine
- (4-Methyl-2-nitroaniline)
Uniqueness
(5-Methoxy-2-methyl-4-nitrophenyl)methanamine is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where precise control over chemical reactions is required.
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
(5-methoxy-2-methyl-4-nitrophenyl)methanamine |
InChI |
InChI=1S/C9H12N2O3/c1-6-3-8(11(12)13)9(14-2)4-7(6)5-10/h3-4H,5,10H2,1-2H3 |
Clé InChI |
ZXEAARYIIWSRTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1CN)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(R)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13040568.png)
![1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine](/img/structure/B13040575.png)





